Product packaging for 4-(4-But-2-enoxyphenyl)butan-2-one(Cat. No.:)

4-(4-But-2-enoxyphenyl)butan-2-one

Cat. No.: B15047172
M. Wt: 218.29 g/mol
InChI Key: APECXSXNLKEUJI-UHFFFAOYSA-N
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Description

Phenolic ketones represent a significant class of organic compounds characterized by the presence of a ketone functional group and a phenol (B47542) moiety within their structure. These compounds are of substantial interest in both chemical and biological research due to their diverse applications and biological activities. In the chemical industry, they serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fragrances.

Their biological relevance is equally noteworthy. The phenolic hydroxyl group can act as a hydrogen donor, imparting antioxidant properties to these molecules. This has spurred research into their potential roles in mitigating oxidative stress-related conditions. Furthermore, the substitution pattern on the aromatic ring and the nature of the ketonic side chain can be systematically modified, allowing for the exploration of structure-activity relationships and the development of compounds with tailored biological effects.

The academic investigation of phenolic ketones is well-established, with certain related chemical scaffolds having been the subject of extensive research for decades. A prominent example is 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone. nih.gov First identified as a key aroma compound in raspberries, it has a long history of use in the fragrance and flavor industries. nih.govfishersci.ca Its synthesis has been a subject of academic and industrial interest, with various methods developed to improve yield and efficiency. google.com

Another closely related and well-studied compound is zingerone (B1684294), or 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, a key flavor component of ginger. nist.gov Research on zingerone and its analogues has provided valuable insights into the chemical and sensory properties of phenolic ketones. The study of these and other related structures, such as 4-phenyl-2-butanone and its derivatives, has laid the groundwork for understanding the chemical reactivity and potential biological activity of this class of compounds. sigmaaldrich.comchemimpex.com These historical studies provide a crucial frame of reference for the investigation of novel derivatives like 4-(4-but-2-enoxyphenyl)butan-2-one.

The rationale for a comprehensive academic investigation of this compound stems from the established importance of its structural analogues and the unique chemical features introduced by the but-2-enoxy side chain. The presence of an unsaturated ether linkage suggests several avenues for novel chemical and biological exploration.

From a chemical perspective, the double bond in the but-2-enoxy group introduces a site for further functionalization, potentially allowing for the synthesis of a new library of derivatives through reactions such as hydrogenation, halogenation, or epoxidation. This offers the potential to create compounds with altered physical, chemical, and biological properties.

From a biological standpoint, the introduction of the but-2-enoxy moiety could modulate the pharmacokinetic and pharmacodynamic properties of the parent phenolic ketone scaffold. The increased lipophilicity and altered electronic properties may influence its interaction with biological targets. A thorough investigation is warranted to determine if these structural modifications lead to enhanced or novel biological activities compared to its saturated or simpler ether analogues.

The primary objective of this academic research outline is to present a structured and scientifically rigorous examination of this compound. The scope of this article is strictly confined to the chemical nature of the compound. This includes an overview of its chemical class, the historical context provided by related compounds, and the scientific reasoning for its focused study.

This article will not discuss dosage, administration, or the safety and adverse effect profiles of this compound, adhering strictly to a fundamental chemical and academic perspective. The content will be based on available scientific information for structurally related compounds to infer the potential areas of interest for the title compound, given the limited direct research on it.

Data on Related Phenolic Ketones

To provide context for the properties of this compound, the following table summarizes key data for structurally similar compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Phenyl-2-butanone2550-26-7C10H12O148.20235
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)5471-51-2C10H12O2164.20Decomposes
4-(4-Methoxyphenyl)butan-2-one104-20-1C11H14O2178.23152-153 @ 15 mmHg
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone)122-48-5C11H14O3194.23-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2 B15047172 4-(4-But-2-enoxyphenyl)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-(4-but-2-enoxyphenyl)butan-2-one

InChI

InChI=1S/C14H18O2/c1-3-4-11-16-14-9-7-13(8-10-14)6-5-12(2)15/h3-4,7-10H,5-6,11H2,1-2H3

InChI Key

APECXSXNLKEUJI-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=C(C=C1)CCC(=O)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of 4 4 but 2 Enoxyphenyl Butan 2 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(4-but-2-enoxyphenyl)butan-2-one reveals two primary strategic disconnections. The most logical disconnection is at the ether linkage (C-O bond), leading to two key precursors: 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, and a suitable C4 electrophile, such as a but-2-enyl halide (e.g., crotyl bromide). This approach is based on the well-established Williamson ether synthesis.

A second disconnection can be considered at the C-C bond between the aromatic ring and the butanone side chain. This would lead to a phenol (B47542) or a protected phenol derivative and a C4 synthon containing the butan-2-one moiety. This approach would likely involve a Friedel-Crafts type reaction.

Classical Organic Synthesis Routes and Optimization Studies

The classical synthesis of this compound primarily revolves around the assembly of the raspberry ketone core, followed by etherification.

Alkylation and Arylation Strategies for Core Scaffold Construction

The formation of the 4-phenylbutan-2-one scaffold, the core of raspberry ketone, can be achieved through several methods. One prominent method is the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one. francis-press.com This reaction is often catalyzed by solid acid catalysts, such as acid-activated Montmorillonite clay, which offers the advantages of being reusable and environmentally friendly. francis-press.com The reaction typically proceeds at elevated temperatures (100-150°C) and pressures, with conversions in the range of 35-55% and high selectivity for the para-substituted product. francis-press.com

Another approach involves a one-pot synthesis starting from p-hydroxybenzaldehyde and acetone (B3395972) via an aldol (B89426) condensation to form p-hydroxybenzalacetone, which is then subsequently hydrogenated to yield raspberry ketone. shokubai.org This method can be carried out using a bifunctional catalyst, such as Pd loaded on a mixed oxide support (e.g., Zn-La), which facilitates both the condensation and reduction steps. shokubai.org

The final step in the synthesis of the target molecule is the O-alkylation of the raspberry ketone precursor. The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.comjk-sci.com This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of raspberry ketone with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a but-2-enyl halide. masterorganicchemistry.comlibretexts.org

ParameterTypical ConditionsReference
Base NaOH, KOH, K₂CO₃, NaH jk-sci.com
Solvent Acetonitrile (B52724), DMF, DMSO wikipedia.org
Temperature 50-100 °C wikipedia.org

The choice of base and solvent is crucial for optimizing the reaction and minimizing side reactions, such as C-alkylation or elimination of the alkyl halide. jk-sci.com Phase transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.

Carbonyl Group Introduction Methodologies

The butan-2-one side chain is a defining feature of the target molecule. In the context of the Friedel-Crafts alkylation with 4-hydroxybutan-2-one, the carbonyl group is already present in one of the starting materials. francis-press.com The synthesis of 4-hydroxybutan-2-one itself can be achieved through methods such as the oxidation of 1,3-butanediol.

In the aldol condensation route, the carbonyl group is introduced via the use of acetone as a reactant with p-hydroxybenzaldehyde. shokubai.org The subsequent reduction of the α,β-unsaturated ketone intermediate specifically reduces the carbon-carbon double bond while preserving the carbonyl group.

Stereoselective and Stereospecific Synthesis Approaches

The Williamson ether synthesis proceeds via an SN2 mechanism, which involves the inversion of stereochemistry at the electrophilic carbon of the alkyl halide. masterorganicchemistry.comlibretexts.org When using a chiral but-2-enyl halide, this would lead to a specific stereoisomer of the product. However, controlling the stereochemistry of the but-2-enyl group during its preparation and subsequent reaction can be challenging.

Furthermore, the but-2-enyl group itself can exist as (E) and (Z) isomers. The stereochemistry of the starting but-2-enyl halide will influence the stereochemistry of the final product. For instance, using (E)-crotyl bromide would be expected to yield the (E)-isomer of this compound.

Green Chemistry Principles and Sustainable Synthesis Protocols

Efforts to develop more environmentally benign synthetic routes are increasingly important. In the synthesis of the raspberry ketone precursor, the use of solid acid catalysts like modified clays (B1170129) in the Friedel-Crafts alkylation is a significant green improvement over traditional homogeneous acid catalysts, as they are reusable and reduce waste. francis-press.com

For the Williamson ether synthesis step, the use of greener solvents is a key consideration. While polar aprotic solvents like DMF and DMSO are effective, their toxicity is a concern. wikipedia.org Research into the use of more benign solvents or even aqueous conditions using surfactants to create micelles as microreactors presents a greener alternative. researchgate.net These micellar systems can enhance reactivity by increasing the local concentration of reactants. researchgate.net

Chemo-Enzymatic and Biocatalytic Pathways for Preparation

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. For the preparation of the raspberry ketone precursor, several biocatalytic routes have been explored. One approach involves the use of enzymes to catalyze the key bond-forming steps. For example, a one-pot enzymatic synthesis has been developed starting from p-hydroxybenzaldehyde and acetone.

Furthermore, whole-cell biocatalysis has been employed for the production of raspberry ketone. While direct microbial production often suffers from low yields due to the toxicity of the product and intermediates, chemo-enzymatic strategies have shown promise. In such a strategy, a precursor is synthesized chemically and then converted to the final product using a biocatalyst. An example is the enzymatic reduction of a chemically synthesized α,β-unsaturated ketone precursor to raspberry ketone.

While the enzymatic O-alkylation of phenols is a known process, its specific application to the synthesis of this compound has not been extensively reported. This remains an area for future research to develop a fully biocatalytic route to the target molecule.

Development of Novel Synthetic Strategies and Methodologies

A primary and highly effective strategy for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.org This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comlibretexts.org In this context, the synthesis would proceed in two main stages: the preparation of the starting material, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), and its subsequent etherification.

The synthesis of the precursor, 4-(4-hydroxyphenyl)butan-2-one, is well-documented and can be achieved through various routes, such as the aldol condensation of 4-hydroxybenzaldehyde (B117250) with acetone, followed by catalytic hydrogenation. znaturforsch.comshokubai.org One-pot syntheses have also been developed, offering high yields and efficiency. shokubai.orgresearchgate.net

Once 4-(4-hydroxyphenyl)butan-2-one is obtained, the subsequent Williamson ether synthesis would involve the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking an appropriate but-2-enyl halide, such as crotyl bromide (1-bromo-2-butene), to form the desired ether linkage.

The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 reaction. The choice of base is critical to ensure complete deprotonation of the phenol without causing unwanted side reactions.

Reaction Scheme:

Deprotonation: 4-(4-hydroxyphenyl)butan-2-one + Base → 4-(4-oxidophenyl)butan-2-one (phenoxide)

Nucleophilic Substitution (SN2): 4-(4-oxidophenyl)butan-2-one + 1-Bromo-2-butene → this compound + Bromide salt

A summary of proposed reaction parameters for this synthetic approach is presented in the table below.

ParameterProposed ConditionRationale
Starting Material 4-(4-hydroxyphenyl)butan-2-oneReadily available precursor. znaturforsch.comresearchgate.net
Alkylating Agent 1-Bromo-2-butene (Crotyl Bromide)A primary allylic halide, suitable for SN2 reactions.
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)K₂CO₃ is a mild and effective base for phenols. NaH offers strong, non-nucleophilic basicity for complete deprotonation. youtube.com
Solvent Acetone, Acetonitrile, or N,N-Dimethylformamide (DMF)Polar aprotic solvents that are ideal for SN2 reactions.
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 1-8 hoursTypical duration for Williamson ether synthesis, reaction progress can be monitored by Thin Layer Chromatography (TLC).

Isolation and Purification Techniques for Research-Grade Purity

Achieving research-grade purity of this compound after synthesis requires meticulous isolation and purification steps to remove unreacted starting materials, reagents, and any by-products. The expected product is a moderately polar compound, which guides the choice of purification techniques.

Initial Work-up:

Following the reaction, a standard aqueous work-up would be employed. This typically involves quenching the reaction mixture, followed by extraction with a suitable organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and residual polar impurities. The solvent is subsequently removed under reduced pressure to yield the crude product.

Purification Techniques:

Two primary techniques are highly suitable for purifying the crude this compound to a high degree of purity: flash column chromatography and recrystallization.

Flash Column Chromatography:

Flash chromatography is an efficient method for separating compounds with different polarities. ajrconline.orgresearchgate.net Given the structure of the target molecule (an aryl ether ketone), it is expected to have moderate polarity. A normal-phase flash chromatography setup using silica (B1680970) gel as the stationary phase would be appropriate. caltech.edu The separation is achieved by eluting the crude product through the column with a solvent system of increasing polarity.

A suitable solvent system can be determined by preliminary analysis using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. nsf.gov

ParameterSuggested ConditionsPurpose
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography of moderately polar compounds. researchgate.net
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient from low to high polarity (e.g., 95:5 to 80:20 hexane:ethyl acetate) allows for the separation of non-polar impurities first, followed by the elution of the desired product.
Detection UV light (254 nm) or TLC analysis of fractionsThe aromatic nature of the compound allows for visualization under UV light. TLC helps in identifying the fractions containing the pure product.

Recrystallization:

Recrystallization is an excellent final purification step to obtain highly crystalline, research-grade material. shokubai.orgrubingroup.org This technique relies on the differential solubility of the compound in a hot versus a cold solvent. reddit.com The ideal solvent will dissolve the compound completely when hot but poorly when cold. For aromatic ketones, various solvents and solvent pairs can be effective. rochester.eduyoutube.com

If a single solvent is not ideal, a two-solvent system (a "good" solvent and a "poor" solvent) can be employed. youtube.com The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears. The solution is then allowed to cool slowly to promote the formation of pure crystals.

Solvent SystemTypeRationale
Toluene/Hexane Solvent PairToluene is a good solvent for aromatic compounds, while hexane acts as an anti-solvent to induce crystallization upon cooling.
Ethanol/Water Solvent PairThe compound is likely soluble in ethanol, with water acting as the anti-solvent. znaturforsch.com
Ethyl Acetate/Hexane Solvent PairA common and effective solvent pair for a wide range of organic compounds of moderate polarity. youtube.com
Acetone Single SolventKetones often show good solubility in hot acetone and reduced solubility upon cooling. rochester.edu

By employing a combination of flash column chromatography followed by recrystallization, this compound can be isolated with a purity level suitable for rigorous scientific research.

Advanced Spectroscopic and Spectrometric Elucidation Beyond Routine Identification

Conformational Analysis using Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a cornerstone for determining the solution-state conformation of flexible molecules. For a compound like 4-(4-But-2-enoxyphenyl)butan-2-one, which has several rotatable single bonds, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), providing crucial distance constraints for building a three-dimensional model of the molecule's preferred conformation(s) in solution.

The key regions of flexibility in this compound are the C-O-C ether linkage and the C-C single bonds of the butanone and butenyl side chains. NOESY/ROESY experiments would reveal spatial correlations that define the orientation of these chains relative to the phenyl ring and to each other. For instance, correlations between the protons of the butenyl group (H-1' to H-4') and the aromatic protons (H-2/H-6 or H-3/H-5) would elucidate the rotational preference around the Ar-O bond. Similarly, NOE cross-peaks between the butanone chain protons (H-1 to H-4) and the aromatic protons would define the folding of this substituent. The relative populations of different conformers can be inferred from the intensities of the NOE cross-peaks, which are inversely proportional to the sixth power of the inter-proton distance. For molecules of intermediate size where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive.

A hypothetical assignment of proton and carbon chemical shifts, based on established values for similar structural fragments, is presented below to illustrate the expected NMR data.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom NumberHypothetical ¹H Chemical Shift (δ, ppm)Hypothetical ¹³C Chemical Shift (δ, ppm)
12.15 (s, 3H)30.0
2-208.0
32.75 (t, 2H)45.0
42.90 (t, 2H)29.5
Ar-C1-157.0
Ar-C2, C66.85 (d, 2H)115.0
Ar-C3, C57.10 (d, 2H)130.0
Ar-C4-132.0
1'4.50 (d, 2H)68.0
2'5.70 (m, 1H)128.0
3'5.80 (m, 1H)131.0
4'1.70 (d, 3H)18.0

This is an interactive data table. You can sort and filter the data as needed.

Detailed Mass Spectrometry Fragmentation Pathway Elucidation and Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Under electron ionization (EI), this compound would undergo characteristic fragmentation reactions dictated by its functional groups.

The primary fragmentation pathways would include:

Alpha-Cleavage: This is a characteristic fragmentation of ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z [M-15]⁺, or the loss of the phenoxyethyl radical to form the acetyl cation (CH₃CO⁺) at m/z 43.

McLafferty Rearrangement: This rearrangement is a hallmark of carbonyl compounds that possess a γ-hydrogen atom. The butanone side chain in the target molecule contains accessible γ-hydrogens. The mechanism involves a six-membered transition state, leading to the elimination of a neutral alkene (propene in this case) and the formation of a resonance-stabilized enol radical cation. This would produce a characteristic fragment at m/z 150.

Ether Cleavage: The aryl ether linkage can fragment through several pathways. Cleavage of the alkyl C-O bond could generate a phenoxy radical and a C₈H₁₃O⁺ cation, or a phenoxy cation [M-C₄H₇O]⁺ at m/z 149. Cleavage within the butenyl group or benzylic cleavage are also possible fragmentation routes.

Predicted Major Fragments in the EI-Mass Spectrum

m/zProposed Structure/FormulaFragmentation Pathway
[M]⁺[C₁₄H₁₈O₂]⁺Molecular Ion
[M-15]⁺[C₁₃H₁₅O₂]⁺α-cleavage (loss of •CH₃)
150[C₈H₈O₂]⁺•McLafferty Rearrangement (loss of C₃H₆)
149[C₈H₉O₂]⁺Ether Cleavage
121[C₇H₅O₂]⁺Cleavage and rearrangement
107[C₇H₇O]⁺Benzylic cleavage with rearrangement
43[C₂H₃O]⁺α-cleavage (formation of acetyl cation)

This is an interactive data table. You can sort and filter the data as needed.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. The two techniques are complementary; for example, the carbonyl stretch is typically strong in the IR spectrum, while C=C bonds often show strong signals in the Raman spectrum.

For this compound, key diagnostic peaks would include:

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1715 cm⁻¹ for a saturated aliphatic ketone.

C=C Stretches: The alkene C=C stretch would appear around 1650-1670 cm⁻¹, while the aromatic C=C stretches would be observed in the 1450-1600 cm⁻¹ region.

C-O-C Stretches: The aryl-alkyl ether would exhibit a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

C-H Stretches: Aromatic and vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

The molecule itself is incapable of acting as a hydrogen bond donor. However, it can act as a hydrogen bond acceptor at the ketone oxygen or the ether oxygen. If analyzed in a protic solvent (e.g., methanol) or co-crystallized with a hydrogen-bond donor, shifts in the C=O stretching frequency to lower wavenumbers would be observed, indicating the strength and nature of the intermolecular hydrogen bonding interactions.

Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected FT-IR FrequencyExpected Raman Frequency
Aromatic/Vinylic C-H stretch3100-3000 (m)3100-3000 (s)
Aliphatic C-H stretch2980-2850 (m)2980-2850 (s)
C=O stretch (ketone)~1715 (s)~1715 (w)
C=C stretch (alkene)~1660 (w-m)~1660 (s)
C=C stretch (aromatic)1600, 1500 (m)1600, 1500 (s)
Asymmetric C-O-C stretch~1250 (s)~1250 (w)
Symmetric C-O-C stretch~1040 (m)~1040 (w)

(s=strong, m=medium, w=weak) This is an interactive data table. You can sort and filter the data as needed.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule.

As this compound is an achiral compound, it will not produce a CD or ORD signal. However, if a chiral center were introduced into the molecule (for example, through asymmetric reduction of the ketone or addition across the double bond), these techniques would become essential for assigning the absolute configuration of the new stereocenter(s).

The molecule contains two primary chromophores that would be active in CD/ORD spectroscopy: the aryl ketone system and the butenyl group. The aryl ketone would exhibit characteristic electronic transitions, primarily the n→π* transition around 300-330 nm and π→π* transitions at shorter wavelengths. The sign and intensity of the associated Cotton effects—the characteristic peaks and troughs in CD and ORD spectra—are directly related to the spatial arrangement of atoms around the chromophore. The empirical "Octant Rule" for ketones, for instance, relates the sign of the n→π* Cotton effect to the distribution of substituents in eight spatial octants surrounding the carbonyl group, allowing for the prediction of absolute configuration. The presence of the conjugated phenyl ring would create a complex but highly informative chiroptical signature, sensitive to the conformation and configuration of the entire molecule.

Computational Chemistry and Theoretical Studies of 4 4 but 2 Enoxyphenyl Butan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-but-2-enoxyphenyl)butan-2-one, these calculations would typically be initiated using Density Functional Theory (DFT), a robust method for predicting electronic structure.

Initially, the 3D geometry of the molecule would be optimized to find its most stable conformation (lowest energy state). This is a crucial step, as the geometry dictates many of the molecule's properties. Following optimization, a frequency calculation is usually performed to confirm that the structure is a true minimum on the potential energy surface and to obtain thermodynamic properties such as enthalpy and Gibbs free energy.

With the optimized geometry, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors provide insights into the molecule's behavior in chemical reactions.

Table 1: Key Electronic and Reactivity Descriptors Calculable for this compound

DescriptorDescriptionPredicted Significance for this compound
HOMO/LUMO Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.The HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO might be centered on the butanone moiety's carbonyl group.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.This value would provide a first approximation of the molecule's overall reactivity.
Molecular Electrostatic Potential (MEP) The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites.The oxygen atoms of the ether and carbonyl groups would be expected to show negative potential, making them susceptible to electrophilic attack. The aromatic protons and the protons adjacent to the carbonyl would likely show positive potential.
Global Reactivity Descriptors These include electronegativity (χ), chemical hardness (η), and global softness (S), which are derived from HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity.These values would allow for a quantitative comparison of the reactivity of this compound with other related compounds.
Fukui Functions These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.This analysis would pinpoint specific atoms most likely to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration in Solvents and Biological Environments

While quantum chemical calculations provide information about a single, optimized structure, molecular dynamics (MD) simulations explore the dynamic nature of a molecule over time. nih.govnih.gov For this compound, MD simulations would reveal how its conformation changes in different environments, such as in various solvents or within a biological system like a protein binding pocket.

The simulation would be initiated with the optimized structure of the molecule. This structure would then be placed in a simulation box filled with a chosen solvent (e.g., water, ethanol) or a solvated biological macromolecule. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By solving Newton's equations of motion for every atom over a series of small time steps, a trajectory of the molecule's movement is generated. Analysis of this trajectory can provide a wealth of information.

Table 2: Insights from Molecular Dynamics Simulations of this compound

AnalysisDescriptionPotential Findings
Conformational Analysis By tracking the dihedral angles of the flexible bonds (e.g., the ether linkage, the butenyl chain), the simulation can identify the most populated conformations of the molecule in a given environment.This would reveal the preferred shapes of the molecule in solution and how these might differ from the gas-phase optimized structure.
Solvation Effects The simulation can show how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.For instance, in water, the polar carbonyl and ether groups would be expected to form hydrogen bonds with water molecules, influencing the overall conformation.
Root Mean Square Deviation (RMSD) RMSD measures the average distance between the atoms of the simulated structure and a reference structure (e.g., the initial optimized geometry). It indicates the stability of the molecule's conformation over time.A stable RMSD would suggest that the molecule maintains a relatively consistent overall shape during the simulation.
Root Mean Square Fluctuation (RMSF) RMSF measures the fluctuation of each atom around its average position. It highlights the most flexible regions of the molecule.The but-2-enyl tail and the ethyl-ketone side chain would likely show higher RMSF values, indicating greater flexibility compared to the more rigid phenyl ring.

Structure-Activity Relationship (SAR) Theoretical Models and Predictive Analytics (In Silico)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govnih.gov For this compound, theoretical SAR models could be developed to predict its potential biological effects based on its structural features and those of related molecules.

This process involves identifying a series of structurally similar compounds with known biological activities. By comparing the structures and activities, one can infer which molecular features are important for the observed effect.

For instance, if a series of related ether-containing ketones were found to have a particular biological activity, a pharmacophore model could be developed. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Table 3: Hypothetical SAR Analysis for this compound Analogs

Structural FeatureHypothetical Impact on ActivityRationale
But-2-enyl Group The double bond's position and stereochemistry (E/Z) could be critical.The rigidity and specific geometry of the double bond might be necessary for fitting into a receptor binding pocket.
Ether Linkage The flexibility and hydrogen bond accepting capability of the ether oxygen could be important.This linkage allows for specific orientations of the phenyl ring relative to the butanone moiety and can interact with donor groups in a receptor.
Carbonyl Group The ketone functionality is a likely point of interaction (e.g., hydrogen bonding).The carbonyl oxygen is a strong hydrogen bond acceptor.
Substitution on the Phenyl Ring Adding substituents could modulate activity.Electron-donating or withdrawing groups would alter the electronic properties of the phenyl ring and could introduce new steric or hydrogen bonding interactions.

Ligand-Receptor Docking and Binding Affinity Predictions (Computational)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net If a potential protein target for this compound were identified, docking simulations could be used to predict how it might bind.

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity.

Table 4: Potential Docking Simulation Results for this compound

ParameterDescriptionHypothetical Outcome
Binding Pose The predicted 3D orientation of the ligand within the receptor's binding site.The phenyl ring might engage in hydrophobic interactions or pi-stacking with aromatic amino acid residues, while the carbonyl and ether oxygens could form hydrogen bonds.
Binding Affinity (Score) A numerical value that estimates the strength of the ligand-receptor interaction. Lower scores typically indicate stronger binding.This score would provide a preliminary assessment of how well the molecule might inhibit or activate the target protein.
Key Interactions The specific amino acid residues in the receptor that are predicted to interact with the ligand.Identifying these residues can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode.

The results of docking are often used as a starting point for more rigorous calculations, such as molecular dynamics simulations of the ligand-receptor complex, to refine the binding pose and more accurately estimate the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.netnih.gov A QSAR model can then be used to predict the activity of new, untested compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally related molecules with measured biological activities would be required. For each molecule, a set of numerical descriptors would be calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure.

Electronic descriptors: Such as those derived from quantum chemical calculations.

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Table 5: Components of a QSAR Model for Analogs of this compound

ComponentDescriptionExample
Training Set A set of compounds with known activities used to build the model.A series of substituted phenoxy-butanones with measured IC50 values against a specific enzyme.
Test Set A set of compounds with known activities, not used in model building, to validate the model's predictive power.A separate group of phenoxy-butanones to test the accuracy of the generated QSAR equation.
Molecular Descriptors Numerical representations of the molecules' properties.Kier shape indices, molecular weight, HOMO/LUMO energies, logP.
Statistical Model The mathematical equation relating the descriptors to the activity.Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Validation Metrics Statistical parameters used to assess the quality and predictive ability of the model.R² (coefficient of determination), Q² (cross-validated R²), RMSE (root mean square error). mdpi.com

A validated QSAR model could then be used to screen a virtual library of related compounds to identify those with the highest predicted activity for subsequent synthesis and testing.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Target Identification and Engagement Studies (Cell-Free and Cell-Based Assays)

No published research has identified the specific molecular targets of 4-(4-But-2-enoxyphenyl)butan-2-one. Target identification studies, which are crucial for understanding a compound's mechanism of action, have not been reported.

Enzymatic Inhibition or Activation Profiling and Kinetic Studies

There is no available data on the enzymatic inhibition or activation profile of this compound. Consequently, no kinetic studies detailing the nature and extent of its interaction with any specific enzymes have been published.

Receptor Binding Assays and Allosteric Modulation Investigations

Information regarding the binding affinity of this compound to any cellular receptors is absent from the scientific record. Therefore, its potential role as a receptor agonist, antagonist, or allosteric modulator remains unknown.

Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)

While phenolic compounds often exhibit antioxidant properties, no specific in vitro studies have been published to confirm or quantify the antioxidant or free radical scavenging activity of this compound.

Anti-inflammatory Mechanisms in Cell Culture Models (e.g., cytokine modulation)

Studies on the analogue compound, 4-(phenylsulfanyl)butan-2-one (4-PSB-2), have demonstrated potential anti-inflammatory effects by modulating key signaling pathways and cytokine production in human monocyte cell lines. mdpi.comnih.gov

In in vitro experiments using the human monocyte THP-1 cell line and primary CD14+ cells, 4-PSB-2 was shown to suppress the production of CC chemokine ligand (CCL)-1, a chemokine involved in the recruitment of Th2 inflammatory cells. mdpi.comnih.gov This suppression was observed when the cells were stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent inducer of inflammation. mdpi.com

The underlying mechanism for this anti-inflammatory action was found to involve the inhibition of critical intracellular signaling pathways. Specifically, 4-PSB-2 was observed to suppress the LPS-induced phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. mdpi.comnih.gov The MAPK family, including p38, ERK, and JNK, and the transcription factor NF-κB are pivotal in the expression of numerous pro-inflammatory genes. mdpi.com By inhibiting the activation of these pathways, 4-PSB-2 effectively reduces the expression of inflammatory mediators like CCL-1. mdpi.com

Furthermore, investigations into the epigenetic regulation by 4-PSB-2 revealed that the compound could downregulate histone H3 and H4 acetylation at the CCL-1 promoter region. mdpi.comnih.gov Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By reducing histone acetylation, 4-PSB-2 appears to decrease the accessibility of the CCL-1 gene to the transcriptional machinery, thereby suppressing its expression. mdpi.com

Cell LineStimulantKey FindingsReference
Human Monocyte THP-1Lipopolysaccharide (LPS)Suppressed CCL-1 production; Inhibited phosphorylation of p38, ERK, JNK, and p65 (NF-κB); Downregulated histone H3 and H4 acetylation at the CCL-1 promoter. mdpi.com
Primary CD14+ MonocytesLipopolysaccharide (LPS)Suppressed CCL-1 production. mdpi.com

Preclinical Animal Model Efficacy Studies Focusing on Molecular and Cellular Mechanisms (Excluding Clinical Outcomes)

Preclinical studies using an animal model of Alzheimer's disease (3xTg-AD mice) have explored the in vivo efficacy of the analogue compound, 4-(phenylsulfanyl)butan-2-one (4-PSB-2), focusing on its molecular and cellular effects on neuroinflammation. nih.gov Alzheimer's disease is characterized by a chronic inflammatory response in the brain. nih.gov

In these studies, administration of 4-PSB-2 was found to reduce the expression of key inflammatory markers in the brains of 3xTg-AD mice. nih.gov Specifically, the expression of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) was significantly decreased. nih.gov These molecules are well-established mediators of the inflammatory cascade and contribute to the neuronal damage observed in neurodegenerative diseases.

The reduction in these inflammatory markers suggests that 4-PSB-2 can cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system. The molecular mechanisms underlying this in vivo effect are likely linked to the inhibition of the MAPK and NF-κB signaling pathways, as observed in the in vitro cell culture models. mdpi.comnih.govnih.gov By dampening the inflammatory response, 4-PSB-2 was also observed to have a positive impact on dendritic spine density, a crucial factor for synaptic plasticity and memory function. nih.gov

Animal ModelFocus of StudyKey Molecular and Cellular FindingsReference
3xTg-AD MiceNeuroinflammation in Alzheimer's DiseaseReduced expression of TNF-α, COX-2, and iNOS in the brain; Increased dendritic spine density. nih.gov

It is imperative to reiterate that these findings pertain to the analogue 4-(phenylsulfanyl)butan-2-one and not This compound . Further research is required to determine if this compound exhibits similar biological activities and mechanistic profiles.

No Preclinical Metabolic Data Found for this compound

Comprehensive searches for preclinical metabolic and biotransformation data on the chemical compound this compound have yielded no specific research findings. Despite a thorough review of available scientific literature, no studies were identified that investigated the metabolic pathways, in vitro stability, metabolite identification, enzymatic systems, enzyme kinetics, or excretion pathways related to this particular compound.

The requested article, which was to be structured around detailed preclinical metabolic investigations, cannot be generated due to the absence of any publicly accessible data for this compound. General principles of drug metabolism, while well-established, cannot be applied to create a scientifically accurate and informative article specifically about this compound without direct experimental evidence.

Information on related but distinct compounds, such as raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), exists and suggests potential metabolic pathways like ketone reduction and conjugation. However, such data is not directly transferable and would be speculative in the context of this compound.

Therefore, all sections and subsections of the requested article outline, including:

Metabolic Pathways and Biotransformation Studies Preclinical

Preclinical Animal Model Excretion Pathways and Mass Balance Studies

remain unpopulated due to the lack of specific data. No data tables or detailed research findings could be compiled for this compound.

It is important to note that the absence of public data does not necessarily mean that no research has been conducted, but rather that it is not available in the public domain at this time.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Structurally Modified Analogs of 4-(4-But-2-enoxyphenyl)butan-2-one

The synthesis of analogs of this compound often involves multi-step chemical reactions, starting from commercially available precursors. The general structure consists of a butan-2-one moiety linked to a substituted phenyl ring. The nature of the substituent on the phenyl ring is a key variable in the rational design of these analogs.

One common synthetic route involves the condensation of a substituted benzaldehyde (B42025) with acetone (B3395972). For instance, the synthesis of 4-(p-methoxyphenyl)-2-butanone, a close analog, can be achieved by condensing anisaldehyde with acetone to form anisylidene acetone, which is then subjected to hydrogenation. chemicalbook.com

Another important analog, 4-(4-hydroxyphenyl)butan-2-one, famously known as Raspberry Ketone, can be synthesized through a Friedel-Crafts alkylation reaction between phenol (B47542) and 4-hydroxybutan-2-one. google.com This process can be catalyzed by solid acid catalysts like acid-activated Montmorillonite clay, offering an eco-friendly approach. google.com

Further modifications can be introduced to the phenyl ring. For example, 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one has been synthesized from 4-(4-hydroxyphenyl)butan-2-one by reacting it with 2-bromoethanol (B42945) in the presence of a base. prepchem.com The synthesis of 4-(3,4-dihydroxyphenyl)butan-2-one, a compound with noted antioxidant and anti-inflammatory properties, has also been reported. medchemexpress.com

The following table summarizes the synthesis of some key analogs:

Compound NamePrecursorsReaction Type
4-(4-Methoxyphenyl)-2-butanone (B1665111)Anisaldehyde, AcetoneCondensation followed by hydrogenation chemicalbook.com
4-(4-Hydroxyphenyl)butan-2-onePhenol, 4-Hydroxybutan-2-oneFriedel-Crafts Alkylation google.com
4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one4-(4-Hydroxyphenyl)butan-2-one, 2-BromoethanolWilliamson Ether Synthesis prepchem.com

Systematic Exploration of Functional Group Contributions to Observed Biological Activity

The biological activity of these butan-2-one analogs is significantly influenced by the functional groups present on the phenyl ring. By comparing the activities of different analogs, researchers can deduce the contribution of each functional group.

For instance, 4-(4-methoxyphenyl)-2-butanone has shown anti-aging effects in rat studies, where it was found to increase hyaluronic acid synthesis and collagen production. biosynth.com It also exhibits inhibitory effects on fatty acid oxidation and oxidative stress. biosynth.com In vitro, it has been found to be effective against basophilic leukemia cells. biosynth.com

The hydroxylated analog, 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), is well-known for its characteristic raspberry aroma and is used in the food and perfume industries. google.com Its biological activities have also been a subject of interest.

The presence of multiple hydroxyl groups, as in 4-(3,4-dihydroxyphenyl)butan-2-one, appears to enhance antioxidant and anti-inflammatory activities. medchemexpress.com This is a common trend observed in phenolic compounds, where the number and position of hydroxyl groups are crucial for their radical scavenging capabilities.

The introduction of an amino group, as in 4-(4-aminophenyl)butan-2-one, creates a different set of properties, and its biological activities are an area of ongoing research. nih.gov

A summary of the observed biological activities for different analogs is presented below:

Compound NameKey Functional GroupObserved Biological Activity
4-(4-Methoxyphenyl)-2-butanoneMethoxy (B1213986)Anti-aging, increased collagen synthesis, anti-leukemia (in vitro) biosynth.com
4-(4-Hydroxyphenyl)butan-2-oneHydroxyAroma compound google.com
4-(3,4-Dihydroxyphenyl)butan-2-oneDihydroxyAntioxidant, Anti-inflammatory medchemexpress.com
4-(4-Aminophenyl)butan-2-oneAminoUnder investigation nih.gov

Impact of Positional Isomerism and Stereochemical Configuration on Receptor Interactions

The spatial arrangement of atoms within a molecule, including positional isomerism and stereochemistry, can have a profound impact on its interaction with biological receptors. For the butan-2-one analogs, the position of the substituent on the phenyl ring is a critical factor. For example, the biological activities of 4-(2-hydroxyphenyl)butan-2-one (B15323129) or 4-(3-hydroxyphenyl)butan-2-one would likely differ from the 4-hydroxy isomer due to altered binding interactions with target proteins.

While the butan-2-one chain itself is achiral, the introduction of substituents or modifications can create chiral centers. For instance, in the synthesis of (R)-4-hydroxy-4-(nitrophenyl)butan-2-one, enzymatic kinetic resolution has been employed to obtain a specific enantiomer. researchgate.net This highlights the importance of stereochemistry in the biological activity of these compounds, as different enantiomers can exhibit distinct pharmacological profiles.

In a related class of compounds, the 4-phenylchroman analogues, the stereochemical relationship (cis or trans) between substituents on the chroman ring was found to be a determinant of their alpha(1)-adrenoreceptor blocking activity. nih.gov This suggests that the three-dimensional structure of these molecules is crucial for their biological function.

Development and Validation of SAR Hypotheses and Predictive Models (Based on In Vitro/Preclinical Data)

Based on the available data for the analogs of this compound, several structure-activity relationship (SAR) hypotheses can be formulated:

Hydroxylation of the phenyl ring is beneficial for antioxidant activity. The presence of one or more hydroxyl groups, as seen in the hydroxy and dihydroxy analogs, is a common feature of phenolic antioxidants. The dihydroxy analog, in particular, shows pronounced antioxidant and anti-inflammatory effects, suggesting that the number of hydroxyl groups correlates with this activity. medchemexpress.com

The nature of the para-substituent on the phenyl ring dictates the primary biological effect. A methoxy group is associated with anti-aging properties, biosynth.com while a hydroxyl group is linked to its use as a fragrance. google.com This indicates that the electronic and steric properties of the substituent at the para position are key determinants of the molecule's function.

The butan-2-one side chain is a crucial structural motif. This part of the molecule is likely involved in binding to target receptors or enzymes. Modifications to this chain would be expected to significantly alter biological activity.

These hypotheses are based on a limited set of analogs and would require further validation through the synthesis and testing of a wider range of compounds. Computational modeling and quantitative structure-activity relationship (QSAR) studies could also be employed to develop predictive models for the biological activity of new analogs. For instance, a study on butyrophenone (B1668137) analogs identified a novel compound with a promising multireceptor binding profile for potential use as an atypical antipsychotic agent, showcasing the power of SAR in drug discovery. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) would likely be the gold standard for the quantification of 4-(4-But-2-enoxyphenyl)butan-2-one. This technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in intricate sample matrices.

A hypothetical HPLC-MS/MS method would involve a reversed-phase HPLC separation, likely using a C18 column. The mobile phase would probably consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small percentage of formic acid to facilitate protonation of the analyte.

For detection, electrospray ionization (ESI) in positive ion mode would be a logical choice, given the presence of the ketone and ether functionalities which can be protonated. In the tandem mass spectrometer, specific precursor-to-product ion transitions would be monitored in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and minimize interferences from the sample matrix.

Table 1: Hypothetical HPLC-MS/MS Parameters for the Analysis of this compound

ParameterHypothetical Value
HPLC System
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition 1[M+H]+ → Product Ion 1
MRM Transition 2[M+H]+ → Product Ion 2
Collision EnergyTo be optimized

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) would be another powerful technique for the analysis of this compound, particularly if the compound exhibits sufficient volatility and thermal stability. Given its predicted structure, direct GC-MS analysis should be feasible.

The chromatographic separation would likely be performed on a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase. The oven temperature would be programmed to ramp up to ensure good separation from other volatile components in the sample.

Electron Ionization (EI) would be the most probable ionization technique, as it provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. The resulting mass spectrum would be expected to show characteristic fragments corresponding to the butan-2-one side chain and the but-2-enoxyphenyl group.

Table 2: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterHypothetical Value
GC System
Column5% Phenyl-polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV
Mass Rangem/z 40-450
Transfer Line Temp280 °C

Biosensor Development for Real-Time and Selective Detection of the Compound

For real-time and selective detection, biosensors would represent a cutting-edge approach. A biosensor for this compound could theoretically be developed based on several principles. One possibility would be an enzyme-based biosensor, perhaps utilizing an oxidoreductase that could interact with the ketone or the double bond in the butenyl chain.

Another approach could be an antibody-based biosensor (immunosensor). This would involve generating monoclonal or polyclonal antibodies that specifically recognize the structure of this compound. These antibodies could then be immobilized on a transducer surface (e.g., surface plasmon resonance or electrochemical) to detect the binding of the target compound.

The development of such a biosensor would require significant research and development, including the synthesis of the compound and its conjugates for antibody production, but would offer the advantage of rapid, on-site analysis.

Spectroscopic Quantification Methods in Biological Samples (e.g., Fluorescence, UV-Vis)

While likely less sensitive and selective than chromatographic methods, spectroscopic techniques such as UV-Vis and fluorescence spectroscopy could potentially be used for quantification, especially at higher concentrations or in relatively clean samples.

The presence of the phenyl group in the hypothetical structure of this compound would result in UV absorbance, likely in the range of 250-280 nm. A UV-Vis spectrophotometer could be used to quantify the compound by measuring the absorbance at its wavelength of maximum absorption (λmax). However, this method would be prone to interference from other UV-absorbing compounds in biological samples.

If the compound exhibits native fluorescence, which is possible due to the aromatic ring, fluorescence spectroscopy could offer a more sensitive and selective alternative to UV-Vis. The excitation and emission wavelengths would need to be determined, and a calibration curve would be constructed to relate fluorescence intensity to concentration. Derivatization with a fluorescent tag could also be an option to enhance sensitivity and selectivity.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-(4-But-2-enoxyphenyl)butan-2-one

There are currently no key academic findings to summarize for this compound as the compound does not appear in published scientific literature. Searches for its chemical name and structural representations (SMILES) did not yield any relevant results, indicating that it has likely not been synthesized or characterized in an academic setting.

Identification of Unanswered Academic Questions and Research Gaps

The primary and most significant research gap is the very existence of data on this compound. The lack of any information leads to a number of fundamental unanswered questions:

Synthesis: What are viable and efficient synthetic routes to produce this compound?

Physicochemical Properties: What are its basic physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?

Biological Activity: Does this compound exhibit any biological effects? Could it have potential applications in areas such as agriculture, pharmacology, or materials science?

Structure-Activity Relationships: Without data on this compound, it is impossible to begin to understand how its structural features might relate to any potential activity.

Potential for Further Exploration of Related Chemical Scaffolds and Their Biological Activities

While no data exists for this compound, research into related chemical scaffolds offers some direction for potential future investigations. For instance, the structurally similar compound, 4-(4-methoxyphenyl)butan-2-one, also known as raspberry ketone methyl ether, is a known fragrance and flavoring agent. Academic studies on raspberry ketone and its derivatives have explored their potential in areas such as weight management and as insect attractants.

Furthermore, the butenolide scaffold, which shares some structural similarities, is found in various natural products with a wide range of biological activities, including antifungal and insecticidal properties. Research in this area could provide a starting point for designing future studies on novel compounds like this compound.

A comparative analysis of the structural features of these related compounds could inform the hypothetical biological activity of the target molecule. The introduction of the but-2-enoxy side chain in place of a methoxy (B1213986) group, for example, might influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Broader Implications for Chemical Biology, Mechanistic Studies, and Drug Discovery Research Pipelines (Academic Perspective)

From an academic perspective, the current void in our knowledge of this compound highlights the vastness of unexplored chemical space. The systematic synthesis and evaluation of novel, structurally diverse small molecules are crucial for advancing chemical biology and drug discovery. The exploration of this and similar uncharacterized compounds could lead to the discovery of new bioactive molecules with unique mechanisms of action.

The process of synthesizing and characterizing a novel compound like this compound would in itself be a valuable academic exercise. It would provide opportunities to develop new synthetic methodologies and to train researchers in the fundamental skills of chemical synthesis and analysis. Should the compound exhibit interesting biological activity, it could then serve as a new tool for probing biological pathways or as a lead compound for further optimization in a drug discovery pipeline. The lack of information underscores the continuous need for fundamental, exploratory research in chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.